Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-
Description
Overview of Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-Methoxyphenyl)-
Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- (CAS 725253-24-7) is a bicyclic heterocyclic compound with the molecular formula $$ \text{C}{15}\text{H}{15}\text{N}_3\text{O} $$ and a molecular weight of 253.30 g/mol. The structure comprises an imidazo[1,2-a]pyridine core, a methanamine group at position 3, and a 4-methoxyphenyl substituent at position 2 (Figure 1). This scaffold is chemically characterized by a fused five-membered imidazole ring and a six-membered pyridine ring, creating a planar aromatic system with distinct electronic properties. The methoxy group at the para position of the phenyl ring enhances solubility in polar solvents, while the methanamine side chain introduces potential sites for derivatization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{15}\text{N}_3\text{O} $$ |
| Molecular Weight | 253.30 g/mol |
| IUPAC Name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine |
| Synonyms | 725253-24-7; AKOS005765882 |
| SMILES Notation | COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN |
The compound’s structural complexity and functional group diversity make it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents.
Historical Context and Discovery
The imidazo[1,2-a]pyridine scaffold was first reported in the mid-20th century, but derivatives like 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine emerged prominently in the 2000s as part of efforts to optimize drug-like properties in heterocyclic systems. Early synthetic routes relied on condensation reactions between 2-aminopyridines and α-haloketones, but these methods suffered from low yields and harsh conditions. A breakthrough occurred in 2008 with the development of microwave-assisted protocols, which enabled rapid cyclization and improved purity for analogs bearing methanamine groups. The specific incorporation of the 4-methoxyphenyl substituent was later refined through metal-free methodologies, as described in a 2021 review highlighting eco-friendly routes to imidazo[1,2-a]pyridines.
Rationale for Academic Study
Academic interest in this compound stems from three key factors:
- Pharmacological Potential : The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, exhibiting activity against viral proteases, bacterial enzymes, and cancer-related kinases. The 4-methoxyphenyl group may enhance target binding through π-π stacking interactions, while the methanamine side chain allows for covalent modification of biological targets.
- Synthetic Versatility : Its modular structure enables diversification at multiple positions, facilitating structure-activity relationship (SAR) studies. For example, zinc-catalyzed Ortoleva-King reactions have been employed to generate derivatives with varied aryl and amine substituents.
- Material Science Applications : The compound’s conjugated π-system and electron-rich nitrogen atoms make it a candidate for organic semiconductors or fluorescent probes.
Scope and Objectives of the Research
This review aims to:
- Systematically analyze the structural and electronic features of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine.
- Evaluate modern synthetic strategies for its preparation and functionalization.
- Identify gaps in current knowledge, such as the need for detailed crystallographic data or mechanistic studies on its biological activity.
Organization of the Outline
Section 2 will detail the compound’s chemical synthesis, including catalytic methods and reaction mechanisms. Section 3 will explore its physicochemical properties, while Section 4 will review applications in medicinal chemistry and materials science. Section 5 will discuss challenges in scalability and propose future research directions.
Properties
CAS No. |
725253-24-7 |
|---|---|
Molecular Formula |
C15H15N3O |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H15N3O/c1-19-12-7-5-11(6-8-12)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3 |
InChI Key |
ZPLHTBMVWGCOIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Bromomalonaldehyde Condensation
A metal-free protocol enables the synthesis of 3-carbaldehyde intermediates 27 through microwave-assisted condensation of 2-aminopyridines and bromomalonaldehyde in ethanol–water media. For the target compound, 2-(4-methoxyphenyl) substitution is introduced via a pre-functionalized 2-aminopyridine precursor. The reaction proceeds through enamine intermediate formation, followed by intramolecular cyclization and bromide elimination (Scheme 1). This method achieves 75–89% yields within 15–30 minutes under microwave irradiation (150–200 W), offering rapid access to imidazo[1,2-a]pyridine scaffolds.
Table 1: Optimization of Microwave Conditions for Bromomalonaldehyde Route
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature | 80–150°C | 120°C | +22% |
| Solvent (EtOH:H₂O) | 1:1 to 5:1 | 3:1 | +15% |
| Irradiation Power | 100–250 W | 200 W | +18% |
Base-Mediated Thiophenol Insertion
Kusy et al. developed a potassium hydroxide-mediated insertion of thiophenols into 2-aminopyridinium bromides to yield 3-sulfenylimidazo[1,2-a]pyridin-2-(3H)-ones 38b . For methanamine derivatives, this intermediate undergoes reductive amination using sodium cyanoborohydride and ammonium acetate in methanol. The two-step process achieves 68% overall yield, with the first step performed at ambient temperature (24 h) and the second under reflux (6 h).
Multicomponent Domino A³-Coupling Approaches
Cu(II)-Ascorbate Catalyzed Synthesis in Micellar Media
An environmentally sustainable method employs CuSO₄–sodium ascorbate (NaOAs) catalysis in aqueous SDS micelles. The domino A³-coupling of:
-
2-Aminopyridine (1a )
-
4-Methoxybenzaldehyde (2d )
-
Propargylamine (3c )
yields 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine directly via a single-pot reaction (Scheme 2). Key advantages include:
-
Mild conditions (50°C, 6–8 h)
-
82–87% isolated yields
Mechanistic Insights :
-
Cu(I) activates aldehyde for imine formation with 2-aminopyridine
-
Alkyne coordination enables C-H activation
-
Cyclization via intramolecular nucleophilic attack
-
Methanamine installation via propargylamine coupling
Solvent-Free Mechanochemical Variant
A solvent-free adaptation of domino coupling uses ball-milling with CuI (5 mol%) and K₂CO₃. This method reduces reaction time to 45–90 minutes with comparable yields (79–84%). Particle size analysis confirms that mechanochemical activation enhances reagent surface contact, accelerating the rate-determining cyclization step.
Functional Group Modification of Preformed Scaffolds
Nitrile Reduction Pathway
Patent EP1172364A1 discloses a route starting from 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-acetonitrile:
-
Nitrile Installation : React imidazo[1,2-a]pyridine with chloroacetonitrile under Friedel-Crafts conditions (AlCl₃, 0°C → 25°C, 12 h)
-
Reductive Amination : Hydrogenate nitrile to methanamine using Ra-Ni (50 psi H₂, EtOH, 8 h)
This method achieves 74% yield over two steps, with critical control of hydrogenation pressure to prevent over-reduction.
Vilsmeier-Haack Formylation Followed by Reductive Amination
A sequential approach involves:
-
Formylation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine using POCl₃/DMF (−10°C → 60°C, 4 h) to aldehyde 39
-
Reductive amination with NH₃/NaBH₃CN in MeOH (rt, 12 h)
This pathway provides precise stereochemical control, yielding 71% of the target amine with >95% purity by HPLC.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Preparation Methods
| Method | Steps | Total Yield | Time | Cost Index | Green Metrics (E-Factor) |
|---|---|---|---|---|---|
| Microwave Condensation | 1 | 89% | 30 min | 3.2 | 1.8 |
| Domino A³-Coupling | 1 | 87% | 6 h | 2.1 | 2.3 |
| Nitrile Reduction | 2 | 74% | 20 h | 4.7 | 5.6 |
| Vilsmeier-Reduction | 2 | 71% | 16 h | 5.1 | 6.2 |
Key Observations :
Chemical Reactions Analysis
Key Reaction Mechanisms
2.1 Formation of Imidazo[1,2-a]pyridine Core
The condensation mechanism involves:
-
Nucleophilic Attack : The amino group of 2-aminopyridine attacks the carbonyl carbon of α-haloketones.
-
Cyclization : Formation of the imidazo ring via elimination of water or halide.
-
Aromatization : Stabilization of the heterocycle through resonance .
2.2 Introduction of Methanamine Group
Based on control experiments , the methanamine group may arise from:
-
Decarboxylation : Conversion of a carboxylic acid intermediate (e.g., from glyoxylic acid) to the amine via thermal or base-mediated elimination.
-
Nucleophilic Substitution : Direct substitution of a leaving group (e.g., halide) at position 3 by an amine source.
Spectroscopic Characterization
3.1 FTIR Analysis
-
N-H Stretch : Absorption bands between 3500–3300 cm⁻¹ indicate the presence of the amine group .
-
C-N Bonds : Peaks near 1370–1200 cm⁻¹ confirm imidazole ring formation .
3.2 NMR Data
-
¹H NMR :
-
¹³C NMR :
Reaction Conditions and Yields
Biological and Chemical Implications
While the query focuses on chemical reactions, the methanamine group may enhance biological activity (e.g., enzyme inhibition) due to hydrogen bonding or steric effects . For example, imidazo[1,2-a]pyridines with electron-rich substituents show improved BChE inhibitory effects .
Structural Data
PubChem CID 1512225 provides:
Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against resistant strains of parasites such as Entamoeba histolytica and Trichomonas vaginalis. These compounds have shown promise in treating infections that are difficult to manage due to drug resistance.
A study focusing on the exploratory toxicology of seven imidazo[1,2-a]pyridine derivatives demonstrated their antiparasitic properties while indicating minimal toxicity to liver and kidney functions. The research suggests that these compounds could serve as new candidates for treating trichomoniasis and amoebiasis, addressing the urgent need for alternatives to standard treatments .
Anti-inflammatory Effects
In addition to their antiparasitic properties, imidazo[1,2-a]pyridine derivatives have exhibited anti-inflammatory effects. The same study noted that these compounds could potentially provide dual therapeutic effects against both parasitic infections and inflammation . This dual action may signify a novel mechanism of action worth further investigation.
Drug Development
Imidazo[1,2-a]pyridine derivatives are being explored for their roles in developing new drugs for various conditions, including:
- Gastrointestinal Diseases : Compounds in this class have been investigated for their potential to treat gastric diseases due to their ability to modulate physiological responses .
- Cardiovascular Disorders : Some derivatives have shown promise in cardiovascular research, potentially aiding in the management of heart diseases .
- Neurological Conditions : There is ongoing research into their efficacy for treating migraines and other neurological disorders .
Toxicology Studies
In a detailed toxicological assessment involving oral treatments of selected imidazo[1,2-a]pyridine derivatives, researchers observed no significant hepatic or renal toxicity after a 14-day treatment period. The study utilized advanced chemometric methods to analyze the data and concluded that these compounds could safely advance to clinical trials .
Summary of Findings
The applications of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- are diverse and promising:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-(4-methoxyphenyl) group distinguishes this compound from other derivatives:
Key Insight : The electron-donating methoxy group enhances solubility and may modulate electronic effects in reactions, whereas halogens (e.g., Cl) or alkyl groups (e.g., ethyl) influence steric and pharmacokinetic properties.
Modifications at Position 3
The methanamine side chain at position 3 is critical for interactions with biological targets:
Key Insight : Bulky substituents (e.g., tert-butyl) may improve metabolic stability, while azide groups enable further functionalization via click chemistry.
Biological Activity
Imidazo[1,2-a]pyridine derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. Among these, Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- (CAS Number: 365213-42-9) is notable for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- features a unique imidazo-pyridine scaffold that contributes to its biological activity. The molecular formula and weight are critical for understanding its interactions within biological systems:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 218.26 g/mol |
| CAS Number | 365213-42-9 |
Biological Activities
The biological activities of Imidazo[1,2-a]pyridine derivatives are extensive. Research indicates that these compounds exhibit various pharmacological effects, including:
- Anticancer Activity : Several studies have demonstrated the ability of imidazopyridines to inhibit tumor cell proliferation. For instance, compounds similar to Imidazo[1,2-a]pyridine have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 and A549 with IC values ranging from 0.01 µM to 49.85 µM .
- Antimicrobial Properties : The imidazopyridine scaffold has been associated with antibacterial and antifungal activities. A study highlighted the effectiveness of related compounds against resistant bacterial strains .
- Anti-inflammatory Effects : Compounds in this class have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of Imidazo[1,2-a]pyridine derivatives. Key findings include:
- Substituent Effects : The presence of a methoxy group at the para position of the phenyl ring significantly enhances the compound's activity against cancer cells due to better electronic properties and steric factors .
- Positioning of Functional Groups : Variations in the positioning of nitrogen atoms within the imidazopyridine ring affect binding affinity and selectivity towards specific biological targets .
Case Studies
- Anticancer Study : A recent study evaluated a series of imidazopyridine derivatives against cancer cell lines. The results indicated that modifications on the phenyl ring could lead to increased apoptosis in cancer cells, with specific derivatives achieving IC values as low as 0.03 µM in NCI-H460 cells .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibiotics .
Q & A
Q. Q: What are the most effective synthetic routes for preparing 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-3-methanamine derivatives, and how can reaction yields be improved?
A:
- Multicomponent Reactions (MCRs): A one-pot MCR approach using 2-aminopyridines, aldehydes, and nitriles (e.g., malononitrile) under iodine catalysis (1–3 mol%) achieves yields >75% with minimal purification . This method avoids tedious work-up by precipitating products directly from the reaction medium.
- Schiff Base Formation: Condensation of 2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde with primary amines in glacial acetic acid yields aryl-substituted methanimines. Optimizing stoichiometry (1:1.2 aldehyde:amine) and reaction time (6–8 hrs at 60°C) improves purity .
- Catalyst Screening: Iodine catalysis (e.g., for imidazo[1,2-a]pyrazines) enhances regioselectivity. Substituent effects (e.g., nitro vs. methoxy groups) require tailored solvent systems (DMF or ethanol) .
Advanced Research: Computational Reaction Design
Q. Q: How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?
A:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways and transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error by predicting optimal conditions (e.g., solvent polarity, temperature) for regioselective cyclization .
- Machine Learning (ML): Train models on existing datasets (e.g., substituent effects on COX-2 inhibition) to predict biological activity. A study on 2-(4-methylsulfonylphenyl) analogues achieved 90% accuracy in predicting COX-2 selectivity using ML-driven SAR .
- In Silico Docking: Simulate ligand-receptor interactions (e.g., with COX-2 or microbial enzymes) to prioritize synthesis targets. Methoxy groups at the 4-position enhance π-π stacking in hydrophobic binding pockets .
Basic Research: Biological Screening
Q. Q: What standardized assays are used to evaluate the antimicrobial and anticancer potential of this compound?
A:
- Antimicrobial Testing:
- Anticancer Profiling:
- MTT Assays: Screen against HeLa and MCF-7 cell lines (72 hrs, 10–100 µM). Methoxy-substituted derivatives induce apoptosis via caspase-3 activation .
- Selectivity Index (SI): Compare IC₅₀ values in cancer vs. normal cells (e.g., HEK-293). A 2-(4-methoxyphenyl) analogue showed SI >5 in preliminary studies .
Advanced Research: Resolving Data Contradictions
Q. Q: How can researchers address discrepancies in reported biological activities across structurally similar derivatives?
A:
- Structural-Activity Landscaping: Perform meta-analyses of substituent effects. For example:
- COX-2 Selectivity: 2-(4-Methylsulfonylphenyl) analogues (IC₅₀ = 0.12 µM) outperform methoxy derivatives (IC₅₀ = 1.8 µM) due to enhanced hydrogen bonding with Tyr355 .
- Antimicrobial Variance: Nitro groups at the phenyl ring increase Gram-negative activity (e.g., E. coli MIC = 8 µg/mL) but reduce solubility, requiring formulation optimization .
- Experimental Reproducibility: Standardize assay conditions (e.g., cell passage number, bacterial inoculum size) and validate purity via ¹H/¹³C NMR and LC-MS .
Advanced Research: Mechanistic Studies
Q. Q: What techniques elucidate the mechanism of action for COX-2 inhibition in this compound class?
A:
- X-ray Crystallography: Resolve co-crystal structures of derivatives bound to COX-2 (PDB ID: 3LN1). The methanamine side chain forms a salt bridge with Arg120, while the methoxyphenyl group occupies the hydrophobic cleft .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH). A 2-(4-methoxyphenyl) derivative exhibited ΔG = -9.8 kcal/mol, driven by entropy (TΔS = 6.2 kcal/mol) .
- Mutagenesis Studies: Engineer COX-2 mutants (e.g., Tyr355Phe) to confirm critical interactions. Activity drops >80% in Tyr355Phe, validating the role of hydrogen bonding .
Basic Research: Stability and Storage
Q. Q: What are the optimal storage conditions to maintain the compound’s stability?
A:
- Temperature: Store at -20°C in airtight containers to prevent degradation (t₁/₂ >12 months vs. 3 months at 25°C) .
- Light Sensitivity: Protect from UV exposure (amber glass vials reduce photodegradation by 90%) .
- Moisture Control: Use desiccants (silica gel) in humidity-controlled environments (<30% RH) to prevent hydrolysis of the methanamine group .
Advanced Research: Metabolic Profiling
Q. Q: How do metabolic pathways affect the in vivo efficacy of this compound?
A:
- Cytochrome P450 (CYP) Screening: Incubate with human liver microsomes (HLMs) to identify major metabolites. The methoxy group undergoes O-demethylation (CYP2C9/2C19), producing a catechol derivative detectable via LC-QTOF-MS .
- Pharmacokinetic Modeling: Use compartmental models to predict clearance rates. A rat study showed t₁/₂ = 4.2 hrs and bioavailability = 38% after oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
